4-Nitro-N-[4,4,6-trimethyl-2-(methylsulfanyl)pyrimidin-1(4H)-yl]benzamide
Description
4-Nitro-N-[4,4,6-trimethyl-2-(methylsulfanyl)pyrimidin-1(4H)-yl]benzamide is a benzamide derivative featuring a pyrimidine ring substituted with three methyl groups (at positions 4, 4, and 6) and a methylsulfanyl group at position 2. The benzamide moiety is further functionalized with a nitro group at the para position.
Properties
CAS No. |
96601-35-3 |
|---|---|
Molecular Formula |
C15H18N4O3S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-nitro-N-(4,4,6-trimethyl-2-methylsulfanylpyrimidin-1-yl)benzamide |
InChI |
InChI=1S/C15H18N4O3S/c1-10-9-15(2,3)16-14(23-4)18(10)17-13(20)11-5-7-12(8-6-11)19(21)22/h5-9H,1-4H3,(H,17,20) |
InChI Key |
CVGLTXADAPQSPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N=C(N1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])SC)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(4,4,6-trimethyl-2-(methylthio)pyrimidin-1(4H)-yl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting with appropriate precursors, the pyrimidine ring is synthesized through cyclization reactions.
Introduction of Substituents: Methyl and methylthio groups are introduced via alkylation reactions.
Formation of Benzamide: The benzamide moiety is introduced through amide bond formation, often using coupling reagents like carbodiimides.
Nitration: The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Nitro-N-(4,4,6-trimethyl-2-(methylthio)pyrimidin-1(4H)-yl)benzamide may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design.
Biological Studies: Investigating its effects on biological systems.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Detailed studies would be required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis focuses on structurally related benzamide derivatives with pyrimidine, selenoyl, or sulfur-containing substituents, as documented in the literature.
Table 1: Key Structural Features and Bioactivity of Analogs
Key Observations:
However, Compound 5 (with nitro and selenoyl groups) showed superior antioxidant activity across all concentrations, suggesting synergistic effects between nitro and selenium .
Sulfur vs. Selenium: The target compound’s methylsulfanyl group contrasts with the selenoyl groups in Compounds 1–3. Selenium’s larger atomic radius and higher polarizability may enhance antioxidant scavenging in analogs, whereas sulfur’s smaller size could improve membrane permeability .
Pyrimidine Substitution : The target’s 4,4,6-trimethylpyrimidine ring differs from the pyrimidin-2-yl sulfamoyl groups in Compounds 1–4. Bulkier alkyl groups may hinder binding to bacterial targets but improve metabolic stability.
Antibacterial Selectivity : Compound 3 (carbamothioyl substituent) exhibited stronger activity against E. coli, while nitro-bearing analogs (e.g., Compound 1) were more effective against S. aureus. This suggests that substituent positioning and electronic properties influence target specificity .
Biological Activity
4-Nitro-N-[4,4,6-trimethyl-2-(methylsulfanyl)pyrimidin-1(4H)-yl]benzamide (CAS Number: 126598-42-3) is a compound belonging to the class of pyrimidine derivatives. This article reviews its biological activity, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 342.39 g/mol. The compound features a nitro group and a pyrimidine ring substituted with a methylsulfanyl group, which may influence its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various pyrimidine derivatives. For instance, compounds similar to this compound have shown varying degrees of activity against Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or inhibition of nucleic acid synthesis. The presence of the nitro group is particularly significant as it has been associated with increased antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
-
Case Studies :
- A study demonstrated that similar pyrimidine derivatives exhibited significant inhibition against Mycobacterium tuberculosis, suggesting that structural modifications could enhance their efficacy against resistant strains .
- Another investigation into the SAR of pyrimidine compounds indicated that modifications to the methylsulfanyl group could lead to improved antimicrobial activity, emphasizing the importance of specific substituents in enhancing bioactivity .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound were evaluated against various cancer cell lines. Preliminary findings suggest that while some derivatives exhibit selective toxicity towards cancer cells, further studies are required to ascertain the therapeutic window and safety profile.
Structure-Activity Relationships (SAR)
The SAR analysis has revealed that:
- Substituent Effects : The position and nature of substituents on the pyrimidine ring significantly affect biological activity. For example, compounds with electron-withdrawing groups like nitro groups generally exhibit enhanced antibacterial properties compared to their electron-donating counterparts .
- Pyrimidine Modifications : Variations in the methylsulfanyl group also play a crucial role in modulating both potency and selectivity against microbial targets .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₃S |
| Molecular Weight | 342.39 g/mol |
| CAS Number | 126598-42-3 |
| Antibacterial Activity | Active against Gram-positive and Gram-negative bacteria |
| Cytotoxicity | Selective towards certain cancer cell lines |
| Structure-Activity Relationship | Influenced by substituent position and type |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
